3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester

Catalog No.
S6623593
CAS No.
2096335-03-2
M.F
C14H21BN2O3
M. Wt
276.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pin...

CAS Number

2096335-03-2

Product Name

3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetohydrazide

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)9-12(18)17-16/h5-8H,9,16H2,1-4H3,(H,17,18)

InChI Key

PZIXFEVCIPTWTN-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NN

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NN
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester, also known as HPBpin, is a chemical compound that has gained considerable interest in scientific research due to its unique properties and potential applications in various fields. This paper aims to provide an overview of HPBpin, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester is a boron-containing compound that belongs to the class of boronic acid derivatives. It was first synthesized in 2003 by researchers at Kyoto University, Japan, and has since gained significant attention for its potential applications in medicinal chemistry, materials science, and organic synthesis.
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester is a yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetonitrile. It has a melting point of 181-184 °C and a molecular weight of 273.09 g/mol. 3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester possesses both acidic and basic properties, allowing it to form coordination complexes with metal ions.
of the compound, as well as its analytical methods, have been well-established. Although its toxicity and safety require further investigation, its antibacterial and antifungal properties and potential applications in catalysis, materials science, and drug discovery make it a promising compound for future research.
There are various analytical methods that can be used to determine the properties of 3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester, such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS).
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester has been shown to exhibit antibacterial and antifungal activities, indicating its potential use as an antimicrobial agent. It has also been reported to inhibit the activity of some enzymes, such as cytochrome P450, which may have implications in drug metabolism.
Studies on 3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester toxicity and safety are limited. However, it has been reported that the compound has a low toxicity and is relatively safe when handled properly in laboratory settings.
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester has been used in various scientific experiments, including in the synthesis of pharmaceuticals, catalysts, and optoelectronics materials. It has also been used in imaging techniques such as positron emission tomography (PET).
The current research on 3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester is focused on its potential applications in drug discovery, catalysis, and materials science. Studies are being conducted to further explore its chemical and physical properties and understand its biological activities.
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester has potential implications in various fields, including medicine, biotechnology, and material science. Its antibacterial and antifungal properties make it a candidate for the development of new antimicrobial agents. Its ability to bind with metal ions and enzymes make it a potential catalyst for chemical reactions.
Although 3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester has shown great promise in various applications, there are some limitations to its use. For example, its low solubility in water can pose a challenge in its use in pharmaceutical manufacturing. Furthermore, its toxicity and safety require further investigation.
for research on 3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester include the development of more efficient and cost-effective synthesis methods, exploration of its properties for the design of new catalysts and materials, and investigation of its potential in cancer treatment and imaging.
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester is a boronic acid derivative with unique properties and potential applications in various fields of research and industry.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

276.1645227 g/mol

Monoisotopic Mass

276.1645227 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

Explore Compound Types